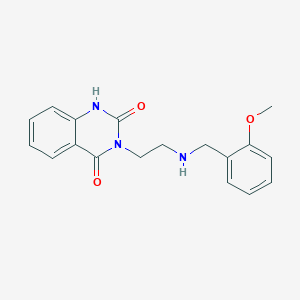

3-(2-((2-Methoxybenzyl)amino)ethyl)quinazoline-2,4(1H,3H)-dione

Descripción general

Descripción

RH-34 es un compuesto que actúa como un agonista parcial potente y selectivo para el subtipo de receptor de serotonina 5-hidroxitriptamina 2A . Se derivó mediante la modificación estructural del antagonista selectivo de 5-hidroxitriptamina 2A ketanserina, con la porción de 4-(para-fluorobenzoil)piperidina reemplazada por el farmacóforo N-(2-metoxibencilo) que se encuentra en potentes agonistas de 5-hidroxitriptamina 2A como NBOMe-2C-B y NBOMe-2C-I . Esta alteración conserva la afinidad y la selectividad de la 5-hidroxitriptamina 2A, pero invierte la actividad de un antagonista a un agonista parcial de eficacia moderada .

Métodos De Preparación

La síntesis de RH-34 implica la modificación estructural de la ketanserina. La porción de 4-(para-fluorobenzoil)piperidina en la ketanserina se reemplaza por un farmacóforo N-(2-metoxibencilo) . Las rutas sintéticas específicas y las condiciones de reacción para RH-34 no están ampliamente documentadas en la literatura. El enfoque general implica el uso de técnicas estándar de síntesis orgánica, incluida la sustitución nucleofílica y la formación de enlaces amida .

Análisis De Reacciones Químicas

RH-34 experimenta varias reacciones químicas, que incluyen:

Oxidación: RH-34 puede oxidarse en condiciones específicas para formar los derivados de quinazolina correspondientes.

Reducción: Las reacciones de reducción pueden convertir RH-34 en sus formas reducidas, alterando sus propiedades farmacológicas.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y varios nucleófilos para reacciones de sustitución . Los principales productos formados a partir de estas reacciones son típicamente derivados de quinazolina y análogos sustituidos de RH-34 .

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that 3-(2-((2-Methoxybenzyl)amino)ethyl)quinazoline-2,4(1H,3H)-dione exhibits promising anticancer activities. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:

- In vitro studies demonstrated that the compound effectively reduced cell viability in breast cancer and lung cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and reduce the activation of NF-kB pathways in macrophages, suggesting potential applications in treating inflammatory diseases .

Neurological Applications

Recent studies suggest that this compound may have neuroprotective effects. It appears to modulate neurotransmitter levels and protect neurons from oxidative stress, indicating potential therapeutic uses in neurodegenerative diseases like Alzheimer's and Parkinson's .

Cancer Therapy

Given its anticancer properties, this compound could be developed as a novel chemotherapeutic agent. Its ability to selectively target cancer cells while sparing normal cells makes it a candidate for further development in oncology.

Anti-inflammatory Drugs

With demonstrated anti-inflammatory effects, this compound may serve as a basis for new treatments for conditions such as rheumatoid arthritis or inflammatory bowel disease. Further research is required to explore its efficacy and safety in clinical settings.

Neuroprotective Agents

The neuroprotective effects observed in preliminary studies suggest that this compound could be explored for developing treatments aimed at slowing down neurodegenerative processes or providing symptomatic relief in neurological disorders.

Case Studies

- Breast Cancer Cell Line Study : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell proliferation with significant induction of apoptosis markers .

- Inflammation Model : In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in reduced levels of TNF-alpha and IL-6 cytokines, highlighting its potential as an anti-inflammatory agent .

- Neuroprotection in Animal Models : Animal studies demonstrated that administration of the compound prior to neurotoxic insult significantly improved survival rates and cognitive function tests compared to control groups .

Mecanismo De Acción

RH-34 ejerce sus efectos actuando como un agonista parcial en el subtipo de receptor de serotonina 5-hidroxitriptamina 2A . Se une al receptor y lo activa en una medida moderada, lo que lleva a la activación parcial del receptor . Esta actividad agonista parcial da como resultado una modulación equilibrada de la señalización de la serotonina, lo que puede tener beneficios terapéuticos en condiciones donde la activación o inhibición completa del receptor no es deseable . Los objetivos moleculares y las vías involucradas incluyen el receptor de 5-hidroxitriptamina 2A y las vías de señalización descendentes, como las vías de la fosfolipasa C y la proteína quinasa C .

Comparación Con Compuestos Similares

RH-34 es único en comparación con otros compuestos similares debido a su actividad agonista parcial en el receptor de 5-hidroxitriptamina 2A . Los compuestos similares incluyen:

Ketanserina: Un antagonista selectivo de 5-hidroxitriptamina 2A del que se deriva RH-34.

NBOMe-2C-B: Un potente agonista de 5-hidroxitriptamina 2A con un farmacóforo N-(2-metoxibencilo) similar.

NBOMe-2C-I: Otro potente agonista de 5-hidroxitriptamina 2A con una estructura similar a NBOMe-2C-B.

La singularidad de RH-34 radica en su capacidad para conservar la afinidad y la selectividad de la 5-hidroxitriptamina 2A mientras invierte la actividad de un antagonista a un agonista parcial de eficacia moderada .

Actividad Biológica

3-(2-((2-Methoxybenzyl)amino)ethyl)quinazoline-2,4(1H,3H)-dione, also known as RH-34, is a compound with significant potential in medicinal chemistry. This quinazoline derivative has been investigated for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for developing therapeutic agents.

- Molecular Formula : C18H19N3O3

- Molecular Weight : 325.36 g/mol

- CAS Number : 1028307-48-3

- Solubility : Soluble in DMF and DMSO at concentrations of 10 mg/ml .

Biological Activity Overview

The biological activity of quinazoline derivatives has been extensively studied, revealing a broad spectrum of pharmacological effects. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives, including RH-34. In vitro evaluations demonstrated:

- Activity Against Bacteria : The compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it showed significant inhibition zones against Staphylococcus aureus and Escherichia coli strains .

- Minimum Inhibitory Concentrations (MIC) : MIC values for some derivatives were reported in the low micromolar range, indicating potent activity against resistant strains .

| Compound | Target Strain | Inhibition Zone (mm) | MIC (µg/ml) |

|---|---|---|---|

| RH-34 | Staphylococcus aureus | 12 | 75 |

| RH-34 | Escherichia coli | 15 | 65 |

| RH-34 | Candida albicans | 11 | 80 |

Anticancer Activity

Quinazoline derivatives have also been explored for their anticancer properties:

- Mechanism of Action : Some studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation, such as DNA topoisomerase IV and bacterial gyrase .

- Cell Line Studies : In vitro studies on various cancer cell lines revealed that certain modifications to the quinazoline structure enhance cytotoxicity against cancer cells.

Anti-inflammatory and Other Activities

In addition to antimicrobial and anticancer effects, RH-34 has demonstrated:

- Anti-inflammatory Properties : Compounds in this class have shown potential in inhibiting inflammatory pathways, making them candidates for treating inflammatory diseases.

- Other Biological Activities : Research indicates that quinazolines can act as phosphodiesterase inhibitors and exhibit antioxidant properties .

Case Studies

-

Study on Antimicrobial Efficacy :

- A study evaluated the efficacy of several quinazoline derivatives against multi-drug resistant bacteria. Compound RH-34 was part of this evaluation and demonstrated comparable efficacy to standard antibiotics like ampicillin and vancomycin.

- Results indicated that modifications at specific positions on the quinazoline ring could significantly enhance antimicrobial activity.

- In Vivo Studies on Antileishmanial Activity :

Propiedades

IUPAC Name |

3-[2-[(2-methoxyphenyl)methylamino]ethyl]-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-24-16-9-5-2-6-13(16)12-19-10-11-21-17(22)14-7-3-4-8-15(14)20-18(21)23/h2-9,19H,10-12H2,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUAJBITWGGTZCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCCN2C(=O)C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434687 | |

| Record name | 3-(2-{[(2-Methoxyphenyl)methyl]amino}ethyl)quinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028307-48-3 | |

| Record name | 3-[2-[[(2-Methoxyphenyl)methyl]amino]ethyl]-2,4(1H,3H)-quinazolinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1028307-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-(2-Methoxybenzylamino)ethyl)-1H-quinazoline-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1028307483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-{[(2-Methoxyphenyl)methyl]amino}ethyl)quinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-(2-METHOXYBENZYLAMINO)ETHYL)-1H-QUINAZOLINE-2,4-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A31AED225O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.